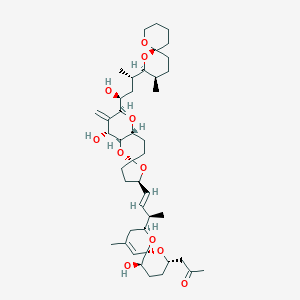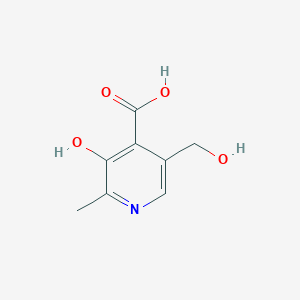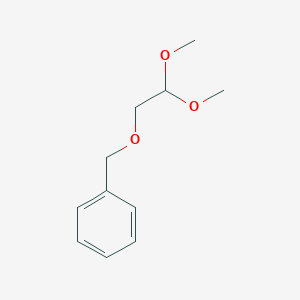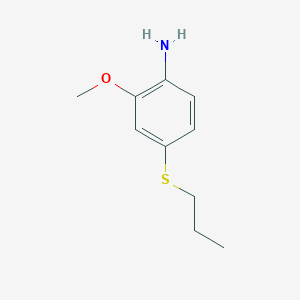
2-Methoxy-4-(propylthio)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-4-(propylthio)aniline is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly known as OPA or OPAT, and it is a derivative of 4-amino-2-methoxyphenol. The chemical structure of OPA consists of a methoxy group, an aniline group, and a propylthio group, which makes it a unique compound with specific properties.
Mécanisme D'action
The mechanism of action of OPA is not fully understood. However, it has been reported that OPA and its derivatives interact with biological molecules such as proteins and nucleic acids. OPA has been shown to inhibit the activity of enzymes such as tyrosinase and acetylcholinesterase. It has also been reported that OPA can induce apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
OPA and its derivatives have been shown to have various biochemical and physiological effects. OPA derivatives have been reported to have antitumor, antifungal, and antibacterial activities. They have also been shown to inhibit the activity of enzymes such as tyrosinase and acetylcholinesterase. OPA has been reported to induce apoptosis in cancer cells. However, the exact mechanism of action of OPA and its derivatives is still not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using OPA in lab experiments are its high yield of synthesis, its purity, and its potential applications in various fields such as analytical chemistry, pharmaceuticals, and biotechnology. The limitations of using OPA in lab experiments are its toxicity and the lack of knowledge about its mechanism of action.
Orientations Futures
There are several future directions for the study of OPA and its derivatives. One future direction is to study the mechanism of action of OPA and its derivatives in more detail. Another future direction is to explore the potential applications of OPA and its derivatives in the development of new drugs for the treatment of various diseases. Furthermore, the use of OPA and its derivatives as labeling agents for proteins and peptides in biotechnology can be explored further.
Méthodes De Synthèse
The synthesis of OPA involves the reaction of 4-amino-2-methoxyphenol with propyl mercaptan in the presence of a catalyst. The reaction takes place under mild conditions, and the yield of OPA is high. The purity of the synthesized OPA can be increased by recrystallization and purification techniques.
Applications De Recherche Scientifique
OPA has been extensively studied for its potential applications in various fields such as analytical chemistry, pharmaceuticals, and biotechnology. OPA is used as a reagent for the determination of primary and secondary amines in various samples. It is also used as a fluorescent probe for the detection of amino acids and peptides. In the pharmaceutical industry, OPA is used as a precursor for the synthesis of various drugs. It has been reported that OPA derivatives have antitumor, antifungal, and antibacterial activities. OPA has also been used as a labeling agent for proteins and peptides in biotechnology.
Propriétés
Numéro CAS |
132992-52-0 |
|---|---|
Nom du produit |
2-Methoxy-4-(propylthio)aniline |
Formule moléculaire |
C10H15NOS |
Poids moléculaire |
197.3 g/mol |
Nom IUPAC |
2-methoxy-4-propylsulfanylaniline |
InChI |
InChI=1S/C10H15NOS/c1-3-6-13-8-4-5-9(11)10(7-8)12-2/h4-5,7H,3,6,11H2,1-2H3 |
Clé InChI |
FXLMUHKKWITZMZ-UHFFFAOYSA-N |
SMILES |
CCCSC1=CC(=C(C=C1)N)OC |
SMILES canonique |
CCCSC1=CC(=C(C=C1)N)OC |
Synonymes |
4-propylthio-2-anisidine 4-propylthio-o-anisidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



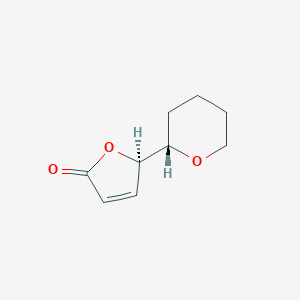
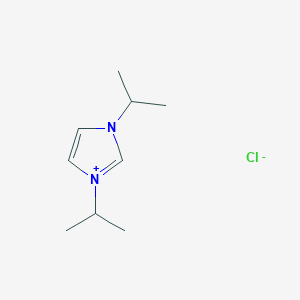
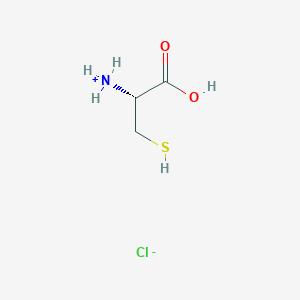
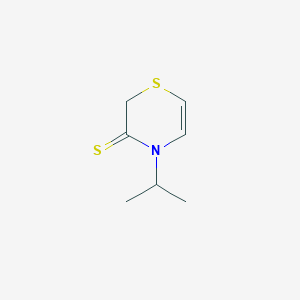
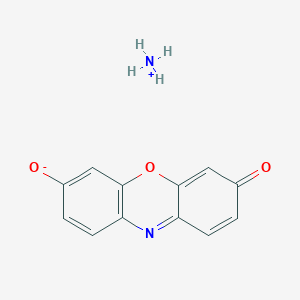
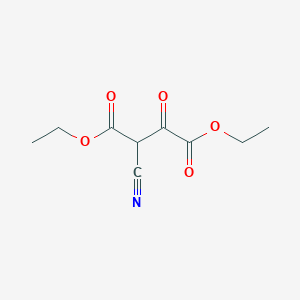
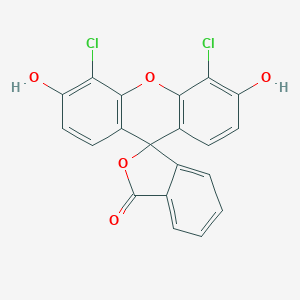
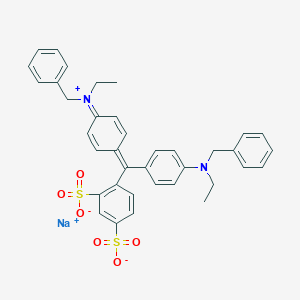
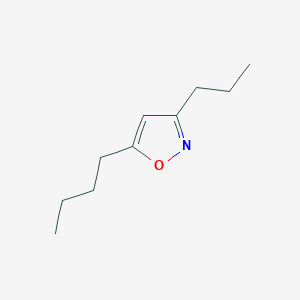
![4-Chloro-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B147709.png)
![disodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-4,6-dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B147712.png)
